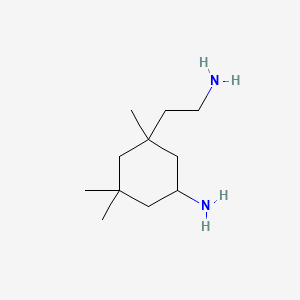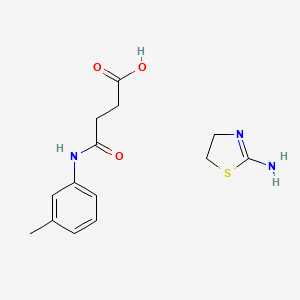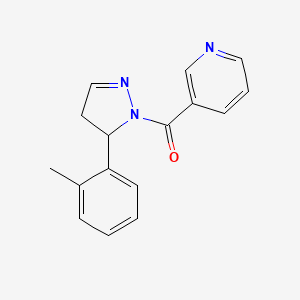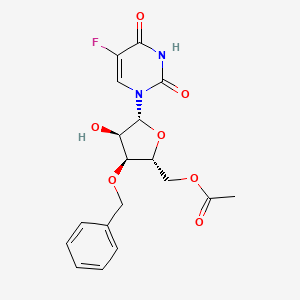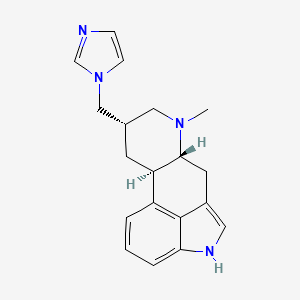
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline is a complex organic compound that belongs to the ergoline family. Ergoline derivatives are known for their diverse pharmacological properties, including their use in treating migraines and Parkinson’s disease. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms, attached to the ergoline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the reaction of suitable precursors under acidic or basic conditions.
Attachment to the Ergoline Structure: The imidazole ring is then attached to the ergoline backbone through a series of substitution reactions, often involving halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenated intermediates and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline involves its interaction with specific molecular targets, such as receptors and enzymes. The imidazole ring can bind to metal ions in enzymes, affecting their activity. Additionally, the ergoline structure can interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenylimidazole: An imidazole derivative known for its inhibitory effects on certain enzymes.
alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: Another imidazole derivative with applications in the synthesis of pharmaceuticals.
Uniqueness
8-alpha-(1H-Imidazol-1-ylmethyl)-6-methylergoline is unique due to its combined ergoline and imidazole structures, which confer distinct pharmacological properties. Its ability to interact with both metal ions and neurotransmitter receptors makes it a versatile compound for research and therapeutic applications.
Properties
CAS No. |
115178-28-4 |
|---|---|
Molecular Formula |
C19H22N4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(6aR,9S,10aR)-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H22N4/c1-22-10-13(11-23-6-5-20-12-23)7-16-15-3-2-4-17-19(15)14(9-21-17)8-18(16)22/h2-6,9,12-13,16,18,21H,7-8,10-11H2,1H3/t13-,16+,18+/m0/s1 |
InChI Key |
DFHYZNDFVDJYAL-FDQGKXFDSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl-[(2-methyloxazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12745044.png)
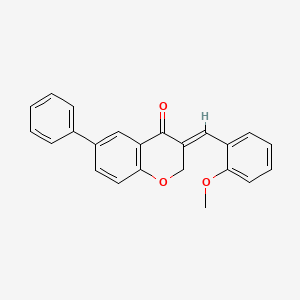
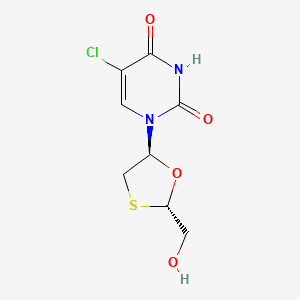
![3-benzylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,11-tetraen-9-one](/img/structure/B12745048.png)
